molecular formula C17H16O2S B103505 2-Ethyl-4,4-diphenyl-1,3-oxathiolan-5-one CAS No. 18648-77-6

2-Ethyl-4,4-diphenyl-1,3-oxathiolan-5-one

Cat. No. B103505
CAS RN: 18648-77-6
M. Wt: 284.4 g/mol
InChI Key: PYWKSGVHAJEYMA-UHFFFAOYSA-N
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Description

2-Ethyl-4,4-diphenyl-1,3-oxathiolan-5-one, commonly known as EDO, is a heterocyclic compound that has been extensively studied for its potential applications in various fields. EDO belongs to the family of thiolanes, which are a class of organic compounds that contain a cyclic sulfur atom and a cyclic ether group. EDO has a unique chemical structure that makes it a versatile compound for use in scientific research.

Mechanism Of Action

The mechanism of action of EDO is not fully understood, but it is believed to involve the formation of a stable complex with metal ions. EDO has been shown to be a potent chelating agent for a variety of metal ions, including copper, nickel, and zinc. This property makes EDO a useful compound for the extraction and purification of metal ions from complex mixtures.

Biochemical And Physiological Effects

EDO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in animal studies, suggesting that it may be a relatively safe compound for use in scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of EDO is its unique chemical structure, which makes it a versatile compound for use in scientific research. EDO is also relatively easy to synthesize, which makes it a cost-effective compound for use in large-scale experiments. However, one of the limitations of EDO is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on EDO. One potential direction is the development of new methods for the synthesis of EDO and its derivatives. Another direction is the investigation of the potential applications of EDO in the field of catalysis, where it may be useful as a ligand for transition metal catalysts. Additionally, the potential biomedical applications of EDO, such as its use as a drug delivery agent, should be further explored.

Synthesis Methods

The synthesis of EDO can be achieved through a variety of methods, including the reaction of 2-ethyl-1,3-propanediol with thionyl chloride, followed by the reaction with diphenyl disulfide. Another method involves the reaction of 2-ethyl-1,3-propanediol with Lawesson's reagent, followed by the reaction with diphenyl disulfide. The synthesis of EDO is a complex process that requires careful attention to reaction conditions and purification methods.

Scientific Research Applications

EDO has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of EDO is in the field of materials science, where it has been used as a building block for the synthesis of new polymers and materials. EDO has also been studied for its potential applications in the field of organic electronics, where it has been used as a dopant for organic semiconductors.

properties

CAS RN

18648-77-6

Product Name

2-Ethyl-4,4-diphenyl-1,3-oxathiolan-5-one

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

2-ethyl-4,4-diphenyl-1,3-oxathiolan-5-one

InChI

InChI=1S/C17H16O2S/c1-2-15-19-16(18)17(20-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3

InChI Key

PYWKSGVHAJEYMA-UHFFFAOYSA-N

SMILES

CCC1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3

synonyms

2-Ethyl-4,4-diphenyl-1,3-oxathiolan-5-one

Origin of Product

United States

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